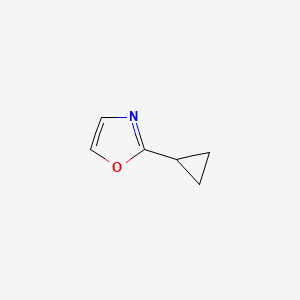

2-Cyclopropyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-1,3-oxazole (CPO) is a five-membered heterocyclic compound with a cyclopropyl group and an oxazole ring. CPO has been extensively studied for its unique chemical and physical properties, and has been used in various scientific research applications. CPO has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments for its advantages and limitations.

Scientific Research Applications

Transition Metal Coordination Chemistry

Oxazoline ligands, such as 2-oxazolines, are vital in transition metal-catalyzed asymmetric organic syntheses due to their versatile ligand design, straightforward synthesis, and modifiable chiral centers near donor atoms. This is particularly significant in the coordination chemistry of transition metals, as explored by Gómez, Muller, and Rocamora (1999) in their review focusing on structural characterization in both solid state and solution (Gómez, Muller, & Rocamora, 1999).

Catalytic Synthesis and Applications

Shinde et al. (2022) reviewed the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the importance of these compounds in medicinal, pharmaceutical, agrochemical, and material sciences. This review systematically interprets literature on metal-based catalytic strategies for synthesizing novel 1,3-oxazole derivatives (Shinde et al., 2022).

Synthesis of Trisubstituted Oxazoles

Selvi and Srinivasan (2014) discussed the synthesis of 2,4,5-trisubstituted oxazoles from trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, showcasing the potential of cyclopropane derivatives in creating complex oxazole structures (Selvi & Srinivasan, 2014).

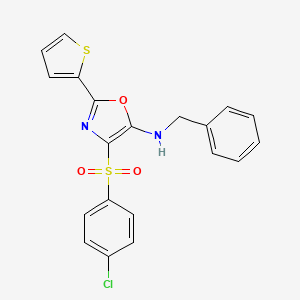

Anticancer Research

Chiacchio et al. (2020) focused on oxazole-based compounds in anticancer research, highlighting their interactions with various enzymes and receptors due to the presence of oxygen and nitrogen atoms in their core structure. This research underscores the potential of oxazole derivatives in drug discovery (Chiacchio et al., 2020).

Efficient Synthesis of Functionalised Oxazoles

Gillie, Reddy, and Davies (2016) developed an efficient method for synthesizing complex, fully substituted, and functionalized 4-aminooxazoles, demonstrating the versatility and significance of oxazoles in creating bioactive and functional materials (Gillie, Reddy, & Davies, 2016).

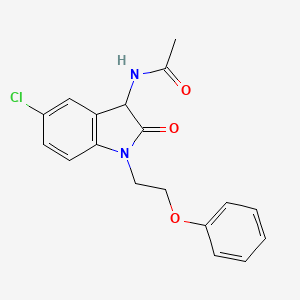

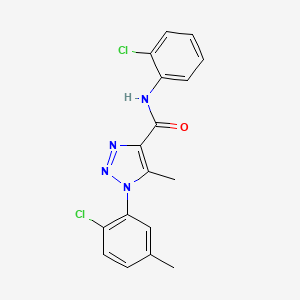

Novel Derivatives and Biological Activities

Several studies, such as those by Kıbrız et al. (2017), Chen et al. (2021), and Kachaeva et al. (2018), have explored the preparation of novel oxazole derivatives and their biological activities, particularly in the context of pharmaceuticals and anticancer research. These studies contribute to the growing understanding of the diverse applications of oxazole derivatives in various scientific fields (Kıbrız et al., 2017), (Chen et al., 2021), (Kachaeva et al., 2018).

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which 2-cyclopropyl-1,3-oxazole belongs, have been found to interact with a wide range of biological targets . For instance, some oxazole derivatives have been found to exhibit prostacyclin (IP) receptor antagonistic activity .

Mode of Action

Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, resulting in various biological responses .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

Environmental factors can significantly impact the action of a compound, including its absorption, distribution, metabolism, excretion, and interaction with its targets .

properties

IUPAC Name |

2-cyclopropyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZYIPIPFQSUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1267265-84-8 |

Source

|

| Record name | 2-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)